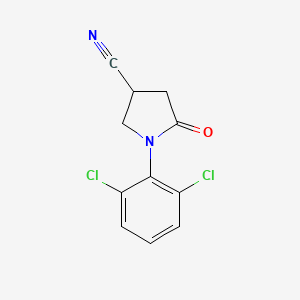
1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dichlorophenyl isocyanate” is a compound used in the preparation of pyridine-urea analog . It has a linear formula of Cl2C6H3NCO, a CAS Number of 39920-37-1, and a molecular weight of 188.01 .
Chemical Reactions Analysis
The Staudinger reaction between electron-deficient aromatic azides such as 2,6-dichlorophenyl azide and triarylphosphines has been reported. This reaction proceeds rapidly and has been successfully applied to chemical modification of proteins in living cells .
Physical And Chemical Properties Analysis
“2,6-Dichlorophenyl isocyanate” is a solid with a boiling point of 101 °C/5 mmHg and a melting point of 42-44 °C .
科学的研究の応用
Synthesis and Characterization of Biologically Active Scaffolds
Research efforts have focused on synthesizing and characterizing new biologically active scaffolds, including pyrrolo[2,3-b]pyridine derivatives, which have been prepared and characterized for their potential biological activity. Such compounds are of interest due to their structural complexity and potential as pharmacophores (Sroor, 2019).
Optical and Electronic Properties
Studies on pyridine derivatives have investigated their structural, optical, and junction characteristics, revealing their potential in electronic applications. These investigations include assessments of their monoclinic polycrystalline nature, optical functions, and device fabrication potential, suggesting uses in photosensors and other electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Heterocyclic Chemistry Innovations
Research into the unexpected results of reactions involving pyrano[2,3-c]pyrazole-5-carbonitrile derivatives highlights the discovery of new heterocyclic systems. These findings contribute to the broader field of heterocyclic chemistry by elucidating novel reaction pathways and the formation of unprecedented heterocyclic structures (Dotsenko et al., 2019).
Antimicrobial Activity of Novel Compounds
The synthesis and antimicrobial evaluation of new compounds, such as transition metal complexes of pyridine derivatives, have been explored. These studies provide insights into the potential antimicrobial properties of novel chemical entities, offering pathways for the development of new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Crystal Structure and Reaction Mechanism Analysis
Investigations into the crystal structure and reaction mechanisms of related compounds have been conducted, providing valuable information on the molecular configurations and chemical reactivity of these entities. Such studies are crucial for understanding the structural basis of their biological activity and potential applications in drug design (Liu, Chen, Sun, & Wu, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)15-6-7(5-14)4-10(15)16/h1-3,7H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTCREFCCVYHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181623-64-2 |
Source


|
| Record name | 1-(2,6-dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)
![2-[[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2593795.png)
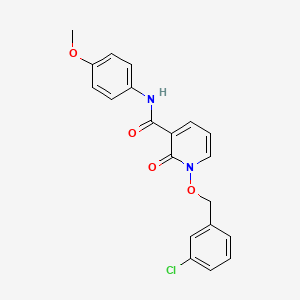

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
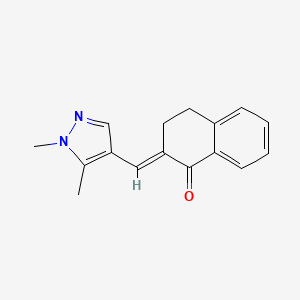
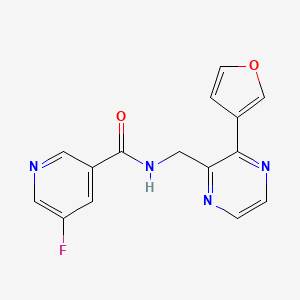
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)
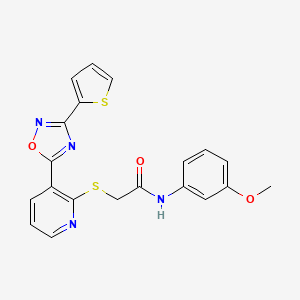
![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/no-structure.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)